molecular formula C6H15NO2 B13232093 3-(2-Aminoethoxy)butan-2-ol

3-(2-Aminoethoxy)butan-2-ol

Cat. No.: B13232093
M. Wt: 133.19 g/mol
InChI Key: HCRFVAHNVCGYQC-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)butan-2-ol is an organic compound with the molecular formula C6H15NO2 It consists of a butanol backbone with an aminoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethoxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of butan-2-one with an appropriate amine under reducing conditions. For example, butan-2-one can be reacted with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.

Major Products Formed

    Oxidation: Oxidation of this compound can yield butan-2-one or butanal.

    Reduction: Reduction can produce various alcohols or amines depending on the specific conditions used.

    Substitution: Substitution reactions can lead to the formation of different substituted amines or ethers.

Scientific Research Applications

3-(2-Aminoethoxy)butan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethoxy)butan-2-ol is unique due to the presence of both an amino group and an ethoxy group on the butanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3-(2-aminoethoxy)butan-2-ol

InChI

InChI=1S/C6H15NO2/c1-5(8)6(2)9-4-3-7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

HCRFVAHNVCGYQC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OCCN)O

Origin of Product

United States

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